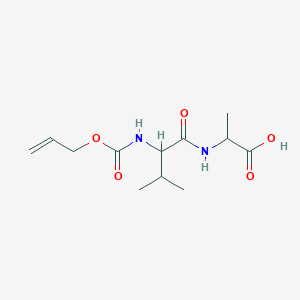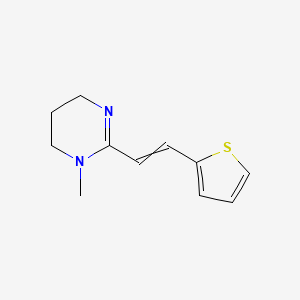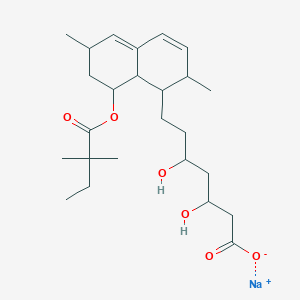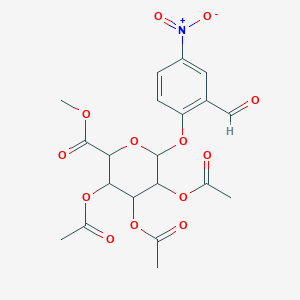![molecular formula C31H33N3O10 B13385696 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13385696.png)
6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is a complex organic compound that is often used in peptide synthesis. This compound is particularly notable for its photolabile protecting groups, which can be cleaved by light, making it useful in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid involves multiple steps:
Starting Materials: The synthesis begins with 4,5-dimethoxy-2-nitrobenzyl alcohol and 9H-fluoren-9-ylmethanol.
Protection of Functional Groups: The amino and carboxyl groups are protected using photolabile protecting groups such as nitroveratryloxycarbonyl (NVOC) and fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reactions: The protected amino acids are then coupled using standard peptide coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups using light (for NVOC) and a base like piperidine (for Fmoc).
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for its scalability and ability to produce high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted benzyl derivatives are typically formed.
Scientific Research Applications
6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid is widely used in scientific research:
Chemistry: Utilized in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of high-purity peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its photolabile protecting groups. Upon exposure to light, these groups are cleaved, revealing the active amino or carboxyl groups. This allows for precise control over the timing and location of peptide bond formation, making it invaluable in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(tert-butoxycarbonylamino)hexanoic acid
- 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(benzyloxycarbonylamino)hexanoic acid
Uniqueness
What sets 6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid apart is its dual photolabile protecting groups. This feature allows for more complex and controlled peptide synthesis compared to similar compounds that may only have a single photolabile group.
Properties
Molecular Formula |
C31H33N3O10 |
|---|---|
Molecular Weight |
607.6 g/mol |
IUPAC Name |
6-[(4,5-dimethoxy-2-nitrophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C31H33N3O10/c1-41-27-15-19(26(34(39)40)16-28(27)42-2)17-43-30(37)32-14-8-7-13-25(29(35)36)33-31(38)44-18-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h3-6,9-12,15-16,24-25H,7-8,13-14,17-18H2,1-2H3,(H,32,37)(H,33,38)(H,35,36) |
InChI Key |
UOEGMVQGRMCJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5a-Methyl-3-methylidene-5-(3-oxobutyl)-3a,4,4a,5,6,6a-hexahydrocyclopropa[f][1]benzofuran-2-one](/img/structure/B13385631.png)


![Sodium;[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate](/img/structure/B13385647.png)




![9-Methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol](/img/structure/B13385678.png)
![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide;dihydrochloride](/img/structure/B13385686.png)
![[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetratriaconta-16,19,22,25,28-pentaenoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B13385694.png)
![[2-[1-[1-[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B13385701.png)
![N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-3H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B13385710.png)
